Amidinourea sulfate

Description

Properties

IUPAC Name |

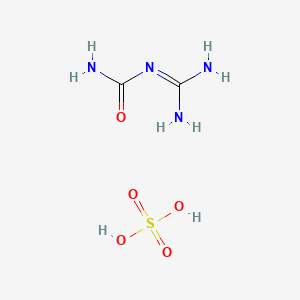

diaminomethylideneurea;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O.H2O4S/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRSGVMGWSKZTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)N)(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

591-01-5, 141-83-3 (Parent) | |

| Details | Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |

| Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |

| Record name | Amidinouronium hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005338169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Details | Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |

| Record name | Amidinourea sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50968025 | |

| Record name | N-Carbamimidoylcarbamimidic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5338-16-9, 7182-80-1, 591-01-5 | |

| Record name | Urea, N-(aminoiminomethyl)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5338-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-(aminoiminomethyl)-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7182-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amidinouronium hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005338169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidinourea sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamylguanidine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanylurea sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamylguanidine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbamimidoylcarbamimidic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amidinouronium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amidinourea sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Deep Dive: Guanylurea Sulfate Synthesis & Characterization

The following technical guide is structured to provide an authoritative, mechanistic, and practical framework for the synthesis and characterization of Guanylurea Sulfate.

Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers

Executive Summary

Guanylurea sulfate (Dicyandiamidine sulfate) represents a critical intermediate in nitrogen-rich heterocyclic synthesis and a primary metabolite of the antidiabetic drug metformin. While historically utilized in energetic materials (GUDN precursors) and agronomy, its relevance in modern drug development lies in its utility as a pharmaceutically acceptable counter-ion , a fragment for structure-activity relationship (SAR) studies, and a stable reference standard for metabolic profiling.

This guide moves beyond generic recipes, offering a kinetically controlled synthesis protocol designed to maximize yield while suppressing the thermodynamic degradation product, guanidine.

Chemical Foundation & Mechanistic Logic

The Challenge of Hydrolysis

The synthesis of guanylurea sulfate relies on the acid-catalyzed hydration of Dicyandiamide (DCD) . The core challenge is selectivity .

-

Kinetic Product: Guanylurea (Target).

-

Thermodynamic Product: Guanidine (Over-hydrolysis).

If the reaction temperature exceeds 100°C or acid concentration is too high, the guanylurea intermediate hydrolyzes further to guanidine and carbon dioxide. Therefore, the protocol below utilizes a controlled hydration window —maintaining specific thermal and pH parameters to trap the molecule at the amide stage.

Reaction Mechanism

The transformation proceeds via the activation of the nitrile group on the DCD tautomer.

Graphviz Diagram: Mechanistic Pathway

Figure 1: Acid-catalyzed hydrolysis mechanism of Dicyandiamide. Note the critical divergence point where excess heat leads to degradation.

Experimental Protocol: Kinetically Controlled Synthesis

Objective: Synthesis of Guanylurea Sulfate

Materials

-

Precursor: Dicyandiamide (DCD), 99% purity.

-

Reagent: Sulfuric Acid (

), 30-40% aqueous solution. -

Solvent: Deionized Water (for recrystallization).

-

Anti-solvent: Ethanol or Methanol (ice-cold).

Step-by-Step Methodology

Phase A: Controlled Addition (Exotherm Management)

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a digital internal thermometer. Place in a water bath (not oil, for rapid cooling if needed).

-

Slurry Preparation: Suspend 1.0 equivalent of Dicyandiamide (e.g., 84.0 g) in water (approx. 2.5 mL per gram of DCD). Stir vigorously.

-

Acidification: Charge the addition funnel with 0.55 equivalents of

(diluted to ~35%).-

Why 0.55 eq? We target the neutral sulfate salt (2:1 amine:acid ratio). A slight excess ensures full protonation without driving the second hydrolysis step.

-

-

Addition: Dropwise add the acid over 45 minutes.

-

Critical Control Point: Maintain internal temperature between 60°C and 75°C . The reaction is exothermic. If it spikes >85°C, stop addition and cool.

-

Phase B: Reaction & Digestion

-

Reflux: Once addition is complete, slowly ramp the temperature to 80°C - 85°C (gentle reflux).

-

Monitoring: Hold at this temperature for 2–3 hours.

-

Self-Validation: Monitor the disappearance of the nitrile peak (

) via in-situ IR or TLC (eluent: MeOH/NH4OH).

-

-

Cooling: Allow the solution to cool slowly to room temperature over 2 hours.

Phase C: Isolation & Purification

-

Crystallization: As the solution cools, guanylurea sulfate will precipitate as white crystals. To maximize yield, cool the flask to 4°C in an ice bath.

-

Filtration: Filter the solids using a sintered glass funnel.

-

Wash: Wash the cake with ice-cold ethanol (2x volume of cake). This removes unreacted acid and trace guanidine.

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Graphviz Diagram: Synthesis Workflow

Figure 2: Operational workflow for the synthesis of Guanylurea Sulfate.

Characterization Strategy

To ensure the material is suitable for drug development applications (e.g., as a reference standard), a multi-modal characterization approach is required.

Physicochemical Properties Table

| Property | Specification | Method/Notes |

| Appearance | White crystalline powder | Visual inspection |

| Melting Point | 190°C – 199°C (decomposes) | Capillary method (Rate: 5°C/min) [1] |

| Solubility | Soluble: Water; Insoluble: EtOH, Ether | High polarity due to ionic lattice |

| pH (1% aq) | 4.0 – 6.0 | Acidic salt nature |

Spectroscopic Validation

-

FT-IR Spectroscopy (KBr Pellet):

-

3400–3100 cm⁻¹: Strong N-H stretching (primary/secondary amines).

-

1700–1650 cm⁻¹: C=O stretch (Amide I band). Crucial for distinguishing from guanidine (no C=O).

-

Absence: No sharp peak at ~2200 cm⁻¹ (confirms consumption of nitrile).

-

-

¹H NMR (D₂O, 300 MHz):

-

Due to rapid proton exchange in

, amine protons may be broadened or invisible. -

In DMSO-d6 : Look for broad singlets at

8.0–10.0 ppm (guanidinium/amide protons). -

Diagnostic: Integration should match the 6 exchangeable protons relative to the sulfate counter-ion stoichiometry.

-

-

X-Ray Powder Diffraction (XRD):

-

Guanylurea sulfate forms extensive hydrogen-bonding networks.

-

Key lattice feature: Planar guanylurea cations stacked with sulfate anions bridging via H-bonds [2].

-

Applications in Drug Development[1][2][3]

Metformin Impurity Profiling

Guanylurea is the primary hydrolytic degradation product of Metformin. In stability studies (ICH Q1A), the presence of guanylurea indicates exposure to moisture and acidic conditions.

-

Action: Use synthesized Guanylurea Sulfate as a qualified Reference Standard (RS) to calibrate HPLC methods for Metformin impurity analysis.

Pharmaceutically Acceptable Salt Formation

The guanylurea cation

-

Benefit: Improves crystallinity and stability of the API (Active Pharmaceutical Ingredient).

Bio-isosteric Design

The guanylurea motif serves as a bio-isostere for:

-

Guanidines: Reduced basicity (

~8 vs ~13 for guanidine) improves membrane permeability. -

Acyl-guanidines: Common in NHE-1 inhibitors (sodium-hydrogen exchanger inhibitors) for cardiac indications.

References

-

Sigma-Aldrich. N-Guanylurea sulfate salt hydrate Product Specification. Accessed 2024.[1]

-

PubChem. Guanylurea Sulfate - Compound Summary. National Library of Medicine.

-

Davis, T. L. The Action of Sulfuric Acid on Dicyandiamide. Journal of the American Chemical Society.

-

ChemicalBook. Guanylurea Sulfate Properties and Safety.

- Trautwein, C. et al.Guanylurea: A recalcitrant transformation product of metformin. Environmental Science & Technology. (Contextual grounding for metabolic stability).

Sources

Physicochemical Properties of Amidinourea Salts: A Technical Guide

Executive Summary

Amidinourea (also known as guanylurea or dicyandiamidine) represents a unique class of nitrogen-rich small molecules bridging the structural gap between urea and guanidine.[1][2] While historically recognized primarily as the hydrolytic degradation product of the antidiabetic drug metformin and the fertilizer stabilizer dicyandiamide, recent investigations have repositioned amidinourea salts as critical scaffolds in two high-value domains: nonlinear optical (NLO) materials and antimicrobial drug design .[1][2]

This guide provides a rigorous examination of the physicochemical landscape of amidinourea salts. It moves beyond basic descriptors to analyze the structural determinants of their stability, the thermodynamics of their formation, and the specific protocols required for their synthesis and characterization in a research setting.[1][2]

Molecular Architecture & Protonation Mechanics[1][3]

Structural Hybridity

Amidinourea (

The Basicity Paradox (pKa Analysis)

Unlike guanidine, which is a superbase (

-

Estimated

: 8.0 – 9.0 (at -

Mechanistic Insight: The carbonyl group (

) acts as a strong electron-withdrawing group (EWG).[1][2][4] Through inductive effects (-I), it reduces the electron density available at the guanidinium nitrogens, destabilizing the conjugate acid compared to the symmetrical guanidinium cation.[1][2] -

Protonation Site: Protonation occurs exclusively at the imine nitrogen of the guanidine moiety (

), not the amide nitrogen.[1][2] This site allows for resonance stabilization of the resulting cation, distributing the positive charge across the

Tautomerism

Amidinourea exists in equilibrium between the amido-imino and amido-amino forms.[1][2] In the solid state and in salts, the cationic form is stabilized by resonance, often locking the molecule into a planar conformation that facilitates extensive hydrogen bonding—a key feature for its utility in crystal engineering.[1][2]

Synthesis & Experimental Protocols

The synthesis of amidinourea salts relies on the controlled hydrolysis of dicyandiamide (cyanoguanidine).[1][2] The choice of acid determines the counter-ion and the final solid-state properties.[1][2]

Protocol A: Synthesis of Guanylurea Sulfate

Primary application: Bulk preparation, standard reference material.[1][2]

Reagents:

Methodology:

-

Slurry Formation: Suspend 1.0 equivalent of dicyandiamide in water (approx. 4 mL per gram of precursor).[1][2]

-

Acid Hydrolysis: Add 1.1 equivalents of sulfuric acid dropwise. The reaction is exothermic.[1][2]

-

Thermal Activation: Heat the mixture to 60–70°C for 2 hours. Critical Note: Do not exceed 85°C to prevent decomposition into urea and ammonium salts.[1][2]

-

Crystallization: Cool the solution slowly to 4°C. Guanylurea sulfate forms as a white crystalline precipitate.[1][2]

-

Purification: Filter the crystals and wash with cold ethanol to remove residual acid. Recrystallize from hot water if high purity is required for analytical standards.[1][2]

Protocol B: Synthesis of Guanylurea Hydrogen Phosphite (GUHP)

Primary application: Nonlinear Optical (NLO) Crystal Growth.[1][2][4]

Reagents:

-

Guanylurea (free base, prepared from sulfate via lime neutralization)[1][2][4]

-

Phosphorous acid (

)[1][2][4]

Methodology:

-

Neutralization: Dissolve guanylurea free base in water.[1][2]

-

Stoichiometric Addition: Add equimolar phosphorous acid slowly under stirring.

-

Evaporation: Allow slow evaporation at room temperature. Avoid rapid heating to prevent oxidation of the phosphite.[1]

-

Harvest: Transparent, colorless crystals suitable for single-crystal X-ray diffraction (XRD) are typically obtained within 5–7 days.[1][2]

Visualization of Synthesis Pathways

Solid-State Characterization

Crystal Habit and Structure

Amidinourea salts predominantly crystallize in non-centrosymmetric space groups (e.g., Cc or P21), which is a prerequisite for second-order NLO properties.[1][2]

-

Hydrogen Bonding: The structure is dominated by an extensive 3D network of

hydrogen bonds.[1][2] The planar cation acts as a "hydrogen bond glue," stabilizing anions in layered arrangements.[1][2] -

Packing: Often observed in a "herring-bone" motif, which enhances mechanical stability but contributes to anisotropy in thermal expansion.[1][2]

Thermal Stability Profile

Thermogravimetric Analysis (TGA) reveals a distinct stability profile for the sulfate salt:

| Stage | Temperature Range | Event | Mass Loss |

| I | 25°C – 100°C | Dehydration (loss of lattice water) | ~5-10% (hydrate dependent) |

| II | 190°C – 205°C | Melting / Decomposition Onset | N/A |

| III | > 210°C | Pyrolysis to Melam/Melem derivatives | > 40% |

Interpretation: The relatively high decomposition temperature (~195°C) makes these salts suitable for processing in hot-melt extrusion or warm granulation techniques in pharmaceutical formulation.[1][2][4]

Applications in Drug Development & Materials[1][2]

Pharmaceutical Applications

Amidinourea is not merely a waste product; it is a pharmacophore with proven biological activity.[1][2]

-

Antiviral Activity: Amidinourea derivatives act as analogues to moroxydine , showing efficacy against Herpes Simplex Virus (HSV) and Hepatitis C (HCV).[1][2][4] They function by inhibiting viral translation, a mechanism distinct from nucleoside analogues.[1]

-

Tuberculosis (TB): Recent studies identify amidinourea derivatives as inhibitors of PptT (phosphopantetheinyl transferase), an essential enzyme in Mycobacterium tuberculosis.[1][2][4] The planar structure fits into the hydrophobic channel of the enzyme, blocking CoA substrate binding.[1]

Materials Science (NLO)

The Guanylurea Hydrogen Phosphite (GUHP) salt is a prime candidate for optical switching devices.[1][2][4]

-

Transparency: Wide transmission window from UV to Near-IR.[1][2]

-

Efficiency: Second Harmonic Generation (SHG) efficiency comparable to Urea (the standard reference), but with superior thermal stability and mechanical hardness.[1][2]

Environmental Fate (Metformin Pathway)

Understanding amidinourea is crucial for environmental impact assessments of metformin, the world's most prescribed antidiabetic.[1][2]

[1][2]

References

-

Synthesis and Biological Evaluation of Amidinourea Derivatives. National Institutes of Health (PMC).[1][2] Available at: [Link][1][2][4]

-

In Vitro and In Vivo Inhibition of Mycobacterium tuberculosis PptT by Amidinoureas. Journal of Medicinal Chemistry.[1][2] Available at: [Link][1][2][4]

-

Guanylurea(1+) hydrogen phosphite: Linear and nonlinear optical properties. ResearchGate. Available at: [Link]

-

Filling in the Gaps in Metformin Biodegradation: Guanylurea Hydrolase. Applied and Environmental Microbiology.[1][2] Available at: [Link][1][2][4][5]

-

Preparation of Guanyl Urea (Patent US2277823A). Google Patents.[1][2] Available at: [1][2][4]

-

Guanylurea Sulfate Properties and Safety. PubChem. Available at: [Link][1][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Guanidine - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Comparison of guanidine hydrochloride (GdnHCl) and urea denaturation on inactivation and unfolding of human placental cystatin (HPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Amidinourea Sulfate Mechanism of Action in Antiviral Studies

The following technical guide details the mechanism of action (MOA), experimental validation, and chemical utility of Amidinourea Sulfate (and its bioactive pharmacophore) in antiviral research.

Executive Summary

Amidinourea sulfate (Guanylurea sulfate) represents a critical chemical scaffold in the development of non-nucleoside antiviral agents. Unlike standard nucleoside analogues (e.g., Acyclovir) that target viral DNA polymerases, amidinourea derivatives—most notably exemplified by the drug Moroxydine and recent synthetic analogues—exhibit a distinct mechanism of action targeting the early stages of viral infection (entry and uncoating) and, in specific RNA viruses, viral translation .

This guide provides a structural analysis of the amidinourea moiety, delineates its dual-pathway interference mechanism, and establishes a self-validating experimental framework for characterizing its activity in vitro.

Chemical Identity & Physicochemical Basis

To understand the biological activity, one must first master the chemical behavior of the salt form used in laboratory settings.

-

Compound Name: Amidinourea Sulfate (Guanylurea Sulfate)

-

Chemical Structure:

-

Role in Research:

-

Stable Precursor: The sulfate salt is the preferred stable solid form for storage and formulation, preventing the hydrolysis common to the free base.

-

Bioactive Pharmacophore: Upon dissolution in physiological media, it dissociates to release the amidinourea cation , a rigid, planar structure capable of bidentate hydrogen bonding. This motif mimics the guanidine structures found in arginine, allowing it to compete for binding sites on viral surface glycoproteins.

-

Mechanism of Action (MOA)

The antiviral efficacy of amidinourea derivatives is not monolithic; it is virus-dependent. Current research validates two primary modes of interference.[1]

Pathway A: Viral Entry & Uncoating Interference (DNA Viruses / HSV Model)

For enveloped DNA viruses like Herpes Simplex Virus (HSV), amidinoureas act as Class I Entry Inhibitors .

-

Attachment (No Effect): The compound does not typically block the initial electrostatic tethering of the virus to heparan sulfate proteoglycans.

-

Fusion/Penetration (Blockade): The amidinourea moiety interacts with viral envelope glycoproteins (e.g., gB or gH/gL complexes). This binding stabilizes the viral protein in a pre-fusion conformation or sterically hinders the conformational changes required for the fusion of the viral envelope with the host plasma membrane.

-

Uncoating (Secondary Blockade): In cases where endocytosis occurs, the compound buffers the endosomal pH or interacts with capsid proteins, preventing the disassembly (uncoating) of the capsid and the release of viral DNA into the nucleus.

Pathway B: Translation Inhibition (RNA Viruses / HCV Model)

In positive-sense RNA viruses like Hepatitis C (HCV), specific spermine-conjugated amidinourea derivatives have demonstrated a post-entry mechanism.

-

IRES Interference: The molecule binds to the Internal Ribosome Entry Site (IRES) or associated host factors.

-

Translation Arrest: This binding prevents the recruitment of the host ribosomal complex (40S/60S), effectively shutting down the synthesis of viral polyproteins without affecting host cellular translation.

Visualization: The Dual-Interference Pathway

The following diagram maps the specific intervention points of amidinourea compared to standard nucleoside inhibitors.

Caption: Amidinourea targets the "Entry/Fusion" and "Uncoating" stages, distinct from nucleoside analogues which target "Replication."

Experimental Validation Protocols

To confirm the MOA of an amidinourea derivative in your lab, you must move beyond simple yield reduction. You must prove when the drug acts.

Protocol 1: Time-of-Addition (TOA) Assay

This is the gold standard for defining the mechanistic window.

Objective: Determine if the compound acts at adsorption, entry, or replication.

Workflow:

-

Seeding: Seed Vero or Huh-7 cells in 24-well plates (

cells/well). Incubate overnight. -

Infection Synchronization: Cool plates to 4°C for 1 hour. Infect with virus (MOI 1.0) at 4°C.

-

Rationale: At 4°C, virus binds but cannot fuse/enter. This synchronizes the infection clock.

-

-

Treatment Groups (The Variable):

-

Group A (Pre-treatment): Cells treated 1h before infection, drug removed before virus add. (Tests: Host cell receptor blocking).

-

Group B (During Adsorption): Drug added with virus at 4°C. (Tests: Binding interference).

-

Group C (Entry/Post-Adsorption): Wash virus, shift to 37°C, add drug immediately (0h), 1h, 2h, 4h post-shift. (Tests: Fusion, Uncoating, Replication).[2]

-

-

Incubation: Incubate for 24h at 37°C.

-

Readout: Perform Plaque Assay or qPCR for viral load.

Expected Result for Amidinourea:

-

Group A: Minimal inhibition (Not a host receptor blocker).

-

Group B: Moderate inhibition.[3]

-

Group C (0-1h): MAXIMUM INHIBITION. (Confirms Entry/Fusion target).

-

Group C (>2h): Loss of efficacy (Compound is ineffective once virus is intracellular/replicating).

Protocol 2: Virucidal vs. Antiviral Assay

Distinguish between "killing" the virus particle and inhibiting a pathway.

-

Mix: Incubate Virus stock (

PFU) + Amidinourea Sulfate ( -

Dilute: Dilute mixture 100-fold (below effective drug concentration) to stop drug action.

-

Infect: Add diluted mix to cells.

-

Result:

-

If plaques are reduced

Virucidal (Direct damage to virion). -

If plaques are normal

Antiviral (Requires cell/infection process to work). -

Note: Amidinoureas are typically Antiviral (pathway inhibitors), not detergents.

-

Data Presentation Standards

When reporting results for amidinourea studies, summarize quantitative metrics in the following format to ensure comparability with literature (e.g., Moroxydine benchmarks).

Table 1: Efficacy Profile of Amidinourea Derivative (Example Data)

| Parameter | Value (Example) | Interpretation |

| CC | > 500 | High safety margin; compound is not killing host cells. |

| EC | 5 - 15 | Micromolar potency is typical for entry inhibitors. |

| SI (Selectivity Index) | > 30 | SI = CC |

| TOA Window | 0 - 1.5 h p.i. | "p.i." = post-infection.[4] Confirms early-stage mechanism. |

| Resistance Profile | Active vs. TK- strains | Remains effective against Acyclovir-resistant (Thymidine Kinase negative) strains. |

Future Outlook & Synthesis Notes

Research indicates that the sulfate salt is merely the delivery vehicle. For optimization:

-

Derivatization: The terminal amino groups of the amidinourea are the primary sites for chemical modification. Attaching hydrophobic tails (e.g., adamantane-like structures) or cationic polyamines (e.g., spermine) significantly enhances membrane affinity and potency.

-

Synergy: Because amidinoureas target entry and nucleosides target replication, combination therapies (Amidinourea + Acyclovir) theoretically offer synergistic viral suppression with reduced resistance potential.

References

-

Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Source: Molecules (MDPI), 2021. Context: Establishes the synthesis of moroxydine analogues and their mechanism of action at the early stage of HSV replication.[5][6] URL:[Link]

-

Antiviral Activity and Mechanism of Action of Novel Thiourea/Amidinourea Derivatives. Source: Frontiers in Microbiology / ResearchGate. Context: Discusses the broad-spectrum potential and specific interference with viral capsid polymerization. URL:[Link]

-

Moroxydine: The Story of a Mislaid Antiviral. Source: Acta Dermato-Venereologica. Context: Historical review of the parent compound Moroxydine, detailing its clinical history and mechanistic hypothesis regarding uncoating inhibition. URL:[Link][7]

-

Mechanisms of Action of Antiviral Drugs. Source: National Institutes of Health (NIH) / PMC. Context: General reference for the classification of entry inhibitors vs. polymerase inhibitors. URL:[Link]

Sources

- 1. What is Moroxydine Hydrochloride used for? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Antiviral activity of natural and modified hydrocolloids: main sources, susceptible viruses, structure-activity relationship and mechanisms of action [frontiersin.org]

Structural Elucidation and Spectral Validation of Amidinourea Sulfate

The following guide is structured as a high-level technical whitepaper designed for analytical scientists and process chemists. It prioritizes the "why" and "how" of structural elucidation, moving beyond simple data listing to integrated spectral logic.

Technical Guide for Pharmaceutical & Industrial Applications

Executive Summary & Chemical Identity

Amidinourea sulfate (also known as Guanylurea sulfate ) is the hydrolytic derivative of dicyandiamide (DCD). It serves as a critical intermediate in the synthesis of antimalarial drugs, polymer stabilizers, and nitrogen-rich flame retardants.

In drug development, verifying the identity of amidinourea sulfate is often a purity checkpoint to ensure the complete hydrolysis of the nitrile-containing precursor, dicyandiamide. This guide outlines a multi-modal spectral analysis strategy (MS, IR, NMR) to validate the structure $ (C_2H_6N_4O)_2 \cdot H_2SO_4 $ and quantify potential impurities.

| Property | Detail |

| IUPAC Name | (Carbamoylamino)methanimidamide sulfate (2:1) |

| Common Name | Guanylurea Sulfate |

| Molecular Formula | |

| MW (Free Base) | 102.09 g/mol |

| MW (Salt) | ~302.26 g/mol (anhydrous bis-salt) |

| CAS Number | 598-06-1 |

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry provides the primary confirmation of molecular weight. Because amidinourea sulfate is an ionic salt, Electrospray Ionization (ESI) is the preferred method, allowing the separation of the cationic base from the anionic counter-ion.

Experimental Protocol: ESI-MS

-

Solvent: 50:50 Methanol/Water + 0.1% Formic Acid.

-

Mode: Positive (+) for Amidinourea; Negative (-) for Sulfate.

-

Direct Infusion: 5-10 µL/min flow rate to observe stable ion currents.

Fragmentation Logic

The parent cation

Figure 1: Proposed ESI-MS fragmentation pathway for the amidinourea cation.

Analyst Note: In Negative Mode (ESI-), look for the m/z 97 peak (

Infrared Spectroscopy (FT-IR): Functional Group Validation

FT-IR is the most rapid tool for assessing conversion from dicyandiamide. The starting material (DCD) has a distinct nitrile (

Key Spectral Features

| Frequency (cm⁻¹) | Assignment | Diagnostic Value |

| 3100 – 3450 | Broad due to H-bonding; confirms amine/amide presence.[1] | |

| ~2150 - 2200 | MUST BE ABSENT. Presence indicates unreacted Dicyandiamide. | |

| 1650 – 1720 | Strong band characteristic of the urea moiety. | |

| 1600 – 1640 | Characteristic of the guanidine moiety. | |

| 1050 – 1150 | Very broad, strong band. Confirms sulfate salt formation.[2][3] | |

| 600 – 650 | Sharp, medium intensity. |

Expert Insight: The sulfate band at 1100 cm⁻¹ is often so intense that it can obscure the C-N fingerprint region. When preparing KBr pellets, use a lower concentration of sample than usual (approx. 0.5%) to prevent saturation of the detector in this region.

Nuclear Magnetic Resonance (NMR): Structural Confirmation

NMR provides the definitive map of the carbon and hydrogen framework.

Solvent Selection Strategy

-

DMSO-d6: Preferred for Proton (

H) NMR . It prevents the rapid exchange of labile -

D₂O: Preferred for Carbon (

C) NMR if solubility in DMSO is poor, but

H NMR Assignments (in DMSO-d6)

The molecule has four distinct nitrogen environments, but rapid tautomerism often simplifies the spectrum into broad singlets.

-

~ 9.0 - 10.0 ppm (1H, s, broad): Protonated imine (

). This is the most deshielded proton due to the positive charge delocalization. -

~ 7.0 - 8.5 ppm (4H, m, broad): Guanidine

and Urea -

~ 6.5 - 7.0 ppm (2H, s, broad): Internal urea

.

C NMR Assignments

Amidinourea has two carbon atoms with distinct chemical environments.

| Chemical Shift (ppm) | Carbon Type | Environment |

| ~ 155 - 158 ppm | Guanidine Carbon | |

| ~ 160 - 165 ppm | Urea Carbon |

Self-Validating Check: If you observe a peak around 115-120 ppm , your sample is contaminated with unreacted Dicyandiamide (Nitrile carbon).

Integrated Analytical Workflow

To ensure high confidence in the material's identity and purity, follow this logical decision tree.

Figure 2: Integrated Quality Control Workflow for Amidinourea Sulfate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 168006245, N-Guanylurea sulfate hydrate. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

-

Tassoulas, L. J., et al. (2021). Filling in the Gaps in Metformin Biodegradation: A New Enzyme and a Metabolic Pathway for Guanylurea. (Provides context on guanylurea stability and enzymatic hydrolysis). Retrieved from [Link]

-

Matulková, I., et al. (2016). Crystal structure of guanylurea sulphate hydrate. Journal of Molecular Structure. (Confirming the stoichiometry and sulfate coordination). Retrieved from [Link]

Sources

In-Silico Docking of Amidinourea Derivatives: A Multitarget Technical Guide

Executive Summary

Amidinourea derivatives (guanylureas) represent a privileged scaffold in medicinal chemistry due to their structural versatility and ability to form extensive hydrogen bonding networks. Structurally related to biguanides (e.g., metformin) and acylguanidines, these compounds exhibit potent antiviral, antidiabetic, and antimicrobial activities. This technical guide provides a rigorous, step-by-step methodology for the in-silico molecular docking of amidinourea derivatives. It moves beyond generic protocols to address the specific physicochemical challenges of this scaffold, such as tautomerism and high polarity, ensuring high-fidelity binding predictions against targets like Alpha-Glucosidase, DNA Gyrase B, and Viral IRES structures.

The Pharmacophore: Amidinourea Scaffolds

The core amidinourea structure (

Critical Modeling Considerations

-

Tautomerism: Amidinoureas exist in equilibrium between amino and imino tautomers. In-silico protocols must account for this by generating all accessible tautomeric states at physiological pH (7.4) prior to docking.

-

Protonation States: The guanidine-like portion is basic (

). Docking simulations must treat the terminal nitrogen as protonated (

Target Selection & Preparation

Successful docking requires precise target selection based on the derivative's intended therapeutic profile. The following targets are validated for amidinourea docking studies:

| Therapeutic Area | Primary Target | PDB ID Examples | Mechanism of Action |

| Antidiabetic | Alpha-Glucosidase | 5NN5, 5KZX | Retards carbohydrate digestion; mimics transition state. |

| Antiviral (HSV/HCV) | HSV-1 DNA Pol / HCV IRES | 2GV9 (HSV), 4E8Y (HCV) | Inhibits viral replication or IRES-mediated translation. |

| Antimicrobial | DNA Gyrase B (ATPase domain) | 4CJN, 1KIJ | Blocks ATP binding, preventing DNA supercoiling. |

| Metabolic | Aldo-keto Reductase (AKR1C1) | 4YVP | Modulates steroid metabolism; relevant for metformin-like analogs. |

Protein Preparation Protocol

-

Structure Retrieval: Download high-resolution X-ray crystal structures (< 2.5 Å) from the RCSB PDB.

-

Cleaning: Remove solvent molecules (water) unless they bridge critical interactions (common in kinase active sites). Remove co-crystallized ligands to clear the binding pocket.

-

Optimization:

-

Add polar hydrogens.

-

Optimize H-bond networks (flip Asn/Gln/His residues).

-

Restrain heavy atoms and minimize side chains to relieve steric clashes (RMSD < 0.30 Å).

-

The Computational Workflow

This protocol synthesizes best practices for handling polar, flexible ligands like amidinoureas.

Step 1: Ligand Preparation (DFT Optimization)

Standard force fields often underestimate the planarity of the amidinourea system.

-

Method: Perform geometry optimization using Density Functional Theory (DFT).

-

Level of Theory: B3LYP/6-31G(d,p).

-

Output: Use the DFT-optimized geometry as the starting conformation for docking to ensure accurate bond lengths and angles.

Step 2: Grid Generation[1]

-

Center: Define the grid box center using the centroid of the co-crystallized native ligand.

-

Dimensions:

-

Standard:

Å. -

Peptide/IRES targets: Expand to

Å to encompass the larger binding groove.

-

-

Spacing: 0.375 Å (AutoDock) or 1.0 Å (Glide) grid spacing.

Step 3: Docking Execution

-

Algorithm Choice:

-

AutoDock Vina: Excellent for rapid screening; uses a hybrid scoring function (empirical + knowledge-based).

-

Gold (Genetic Algorithm): Preferred for highly flexible binding pockets or when water mediation is critical.

-

-

Parameters:

-

Exhaustiveness: Set to 32 or 64 (higher than default 8) to ensure convergence for flexible amidinourea tails.

-

Poses: Generate 10–20 poses per ligand.

-

Visualization: General Docking Workflow

Caption: Integrated workflow for amidinourea docking, emphasizing DFT optimization for ligand geometry.

Data Interpretation & Validation

Raw docking scores are insufficient. Validation requires structural analysis of the interactions.

Evaluation Metrics

-

Binding Affinity (

):-

Strong:[1]

kcal/mol (Nanomolar range). -

Moderate:

to -

Weak:

kcal/mol.

-

-

RMSD Validation: Re-dock the native co-crystallized ligand. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be

Å for the protocol to be considered valid. -

Interaction Fingerprint:

-

Hydrogen Bonds: Look for interactions with Asp/Glu (acceptors) or Lys/Arg (donors).

-

Pi-Cation: Common between the protonated amidinourea nitrogen and aromatic residues (Phe, Tyr, Trp).

-

Visualization: Interaction Map

The diagram below illustrates the typical binding mode of an amidinourea derivative within a theoretical active site (e.g., Alpha-Glucosidase).

Caption: Conceptual interaction map showing the bidentate binding mode characteristic of amidinourea derivatives.

Case Study Synthesis

The following data synthesis aggregates findings from recent studies on amidinourea and related thiourea/guanidine scaffolds, demonstrating the multitarget potential.

| Target Enzyme | PDB ID | Top Ligand Class | Binding Energy ( | Key Residues Involved | Ref |

| Alpha-Glucosidase | 5NN5 | Benzimidazole-urea | -9.67 kcal/mol | Asp215, Glu277, Arg442 | [1, 2] |

| DNA Gyrase B | 1KIJ | Anthracene-amidinourea | -11.3 kcal/mol | Asp73, Arg76, Thr165 | [3, 4] |

| HSV-1 DNA Pol | 2GV9 | Moroxydine analogs | -8.5 kcal/mol | Tyr818, Asp888 | [5] |

| AKR1C1 | 4YVP | Sulfonylurea-guanidine | -10.2 kcal/mol | Tyr55, His117, Trp227 | [6] |

Analysis: The data indicates that amidinourea derivatives achieve high affinity through a "clamp-like" mechanism. The urea oxygen accepts a hydrogen bond from a cationic residue (e.g., Arg), while the amidine nitrogens donate to anionic residues (e.g., Asp/Glu). This "push-pull" electronic interaction is the hallmark of high-affinity binders in this class.

References

-

Alpha-Glucosidase Inhibition and Molecular Docking of Isolated Compounds. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives. MDPI Molecules. Available at: [Link]

-

Synthesis, In silico Molecular Docking Studies and antimicrobial evaluation of Some New Anthracene Derivatives. BioInterface Research. Available at: [Link][2][1][3][4][5][6][7][8][9][10][11][12]

-

Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

-

Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. MDPI Molecules. Available at: [Link][10][11]

-

Molecular Docking, Synthesis and Biological Evaluation of Sulphonylureas/Guanidine Derivatives. Current Computer-Aided Drug Design. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis and Antiviral Screening of Amidinourea Derivatives

[1][2][3]

Abstract

Amidinourea derivatives (also known as guanylureas) represent a privileged scaffold in medicinal chemistry, exhibiting potent antiviral activities against Herpes Simplex Virus (HSV), Hepatitis C Virus (HCV), and Enteroviruses. Their mechanism of action often involves the inhibition of viral entry or interference with IRES-mediated translation, distinct from nucleoside analogues. This guide provides a high-fidelity protocol for the modular synthesis of amidinourea libraries via the Guanidine-Isocyanate Adduct Method and the Cyanoguanidine Hydrolysis Method . It further details a standardized Cytopathic Effect (CPE) Inhibition Assay for validating antiviral efficacy.

Introduction & Mechanistic Rationale

The amidinourea pharmacophore consists of a guanidine moiety linked to a urea motif via a central nitrogen (

Therapeutic Significance

-

HSV-1/2: Amidinoureas act as non-nucleoside inhibitors, potentially blocking viral attachment or entry phases [1].[1][2]

-

HCV: Derivatives have shown efficacy by inhibiting Internal Ribosome Entry Site (IRES)-mediated translation, a mechanism crucial for overcoming resistance to standard polymerase inhibitors [2].

-

Mycobacterium tuberculosis (PptT): While primarily antiviral, recent studies highlight their versatility in inhibiting phosphopantetheinyl transferase (PptT), validating the scaffold's ability to penetrate complex biological barriers [3].

Chemical Basis & Retrosynthesis

To maximize structural diversity for screening, we utilize two complementary synthetic pathways.

Pathway A: The Isocyanate-Guanidine Adduct (Modular)

This route is preferred for generating libraries with diverse "Urea" sides (R-groups). It involves the nucleophilic addition of a guanidine free base to an isocyanate.

-

Mechanism: The nucleophilic nitrogen of guanidine attacks the electrophilic carbon of the isocyanate.

-

Advantages: Single-step, mild conditions, high atom economy.

Pathway B: The Cyanoguanidine Hydrolysis (Scalable)

This route is preferred for scaling up specific "Guanidine" substituted hits. It involves the acid-catalyzed hydrolysis of a cyanoguanidine (dicyandiamide) intermediate.

-

Mechanism: Hydration of the nitrile group on the cyanoguanidine.

-

Advantages: Uses stable precursors, avoids handling isocyanates if toxicity is a concern.

Detailed Synthesis Protocols

Materials Required[1][2][4][5][6][7][8][9][10][11]

-

Reagents: Guanidine Hydrochloride (CAS 50-01-1), Sodium Hydroxide, Various Aryl/Alkyl Isocyanates (e.g., Phenyl isocyanate), Substituted Dicyandiamides, Hydrochloric Acid (37%), Acetone, DMF.

-

Equipment: Round-bottom flasks, Magnetic stirrers, Reflux condenser, Rotary evaporator, Vacuum filtration setup.

Protocol A: Modular Library Synthesis (Isocyanate Route)

This method is optimized for parallel synthesis of 1-substituted-3-amidinoureas.

-

Preparation of Guanidine Free Base:

-

Dissolve Guanidine HCl (10 mmol, 0.96 g) in minimal methanol (5 mL).

-

Add an equimolar amount of Sodium Methoxide (0.5 M in MeOH) or NaOH pellets dissolved in MeOH. Stir for 30 min.

-

Filter off the precipitated NaCl. Use the filtrate immediately. Note: Guanidine free base is hygroscopic and unstable over long periods.

-

-

Coupling Reaction:

-

To the guanidine solution, add the specific Isocyanate (10 mmol) dropwise at 0°C under inert atmosphere (

). -

Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Observation: A white precipitate (the amidinourea) often forms as the reaction progresses.

-

-

Workup & Purification:

-

Evaporate the solvent under reduced pressure.

-

Resuspend the residue in cold water (10 mL). The amidinourea product is typically poorly soluble in cold water, while unreacted guanidine remains in solution.

-

Filter the solid and wash with cold diethyl ether to remove unreacted isocyanate.

-

Recrystallization: Recrystallize from Ethanol/Water (9:1) to achieve >95% purity suitable for biological screening.

-

Protocol B: Scalable Synthesis (Cyanoguanidine Hydrolysis)

Use this for synthesizing 1-substituted-amidinoureas where the isocyanate is unavailable.

-

Precursor Synthesis (Substituted Cyanoguanidine):

-

React Sodium Dicyanamide (10 mmol) with the corresponding Amine Hydrochloride (10 mmol) in 1-butanol under reflux for 6 hours.

-

Cool and filter the substituted cyanoguanidine precipitate.

-

-

Acid Hydrolysis:

-

Dissolve the substituted cyanoguanidine (5 mmol) in 15% aqueous Hydrochloric Acid (10 mL).

-

Heat to 60°C for 2 hours. Caution: Higher temperatures may hydrolyze the urea linkage entirely to urea.

-

Monitor by TLC (mobile phase: MeOH/DCM 1:9).

-

-

Isolation:

-

Neutralize the solution with 10% NaOH to pH 8–9.

-

The amidinourea free base will precipitate. Filter, wash with water, and dry in vacuo.

-

Chemical Synthesis Visualization

Caption: Dual synthetic pathways for amidinourea generation. Pathway A is preferred for combinatorial libraries; Pathway B for scale-up.

Analytical Characterization (QC)

Before screening, compounds must meet purity standards (>95%).

| Technique | Parameter | Expected Observation |

| 1H NMR (DMSO-d6) | Amidine Protons | Broad singlets at |

| 1H NMR (DMSO-d6) | Urea Protons | Singlet at |

| HPLC | Purity | Single peak at 254 nm. Mobile phase: Acetonitrile/Water (+0.1% TFA). |

| LC-MS | Mass |

Antiviral Screening Protocol (CPE Inhibition)[12]

This assay quantifies the ability of the synthesized amidinoureas to prevent virus-induced cell death (Cytopathic Effect).

Assay Setup

-

Cell Line: Vero cells (for HSV) or Huh-7 cells (for HCV surrogates).

-

Virus: HSV-1 (Strain KOS) or relevant viral stock.

-

Controls: Acyclovir (Positive), DMSO (Vehicle Negative).

Step-by-Step Procedure

-

Seeding: Plate cells in 96-well plates (

cells/well) in DMEM + 10% FBS. Incubate 24h at 37°C.[3] -

Compound Dilution: Prepare serial dilutions of amidinourea derivatives in maintenance medium (DMEM + 2% FBS).

-

Range: 100

M to 0.1 -

Solubility Note: Ensure final DMSO concentration is <0.5%.

-

-

Infection: Remove growth medium.[4] Add 50

L of virus suspension (Multiplicity of Infection, MOI = 0.01 to 0.1). -

Treatment: Immediately add 50

L of compound dilutions to the wells. -

Incubation: Incubate for 48–72 hours until viral control wells show 90–100% CPE.

-

Readout (MTS/MTT Assay):

-

Add 20

L of MTS reagent. Incubate 2–4 hours. -

Measure absorbance at 490 nm.

-

Calculation: % Inhibition =

.

-

Screening Workflow Visualization

Caption: Workflow for high-throughput antiviral screening using CPE inhibition.

Troubleshooting & Expert Tips

-

Solubility Issues: Amidinoureas can be crystalline and insoluble. If precipitation occurs in the assay media, sonicate the stock solution or use cyclodextrin as a carrier.

-

Regioselectivity: In the isocyanate route, the reaction usually occurs at the most nucleophilic nitrogen. However, if using substituted guanidines, mixtures may occur. Verify regiochemistry with 2D NMR (HMBC).

-

False Positives: Amidinoureas are basic. Ensure the culture media has sufficient buffering capacity (HEPES) to prevent pH shifts that might affect viral replication non-specifically.

References

-

Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Source: National Institutes of Health (PMC). URL:[Link]

-

Synthesis, Biological Evaluation and Mode of Action Studies of Novel Amidinourea Inhibitors of Hepatitis C Virus (HCV). Source: ResearchGate.[5][6] URL:[Link]

-

In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas. Source: ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

Sources

- 1. Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. youtube.com [youtube.com]

- 4. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: High-Throughput Screening of Amidinourea Compound Libraries

Abstract

Amidinourea derivatives (

Introduction: The Amidinourea Scaffold

The amidinourea moiety acts as a bioisostere of the guanidine group but with reduced basicity (pKa ~7-8 vs. 12-13 for guanidine), improving oral bioavailability while maintaining critical hydrogen-bonding interactions.

Key Screening Challenges

-

Solubility: The planar, rigid nature of amidinoureas often leads to poor aqueous solubility and stacking in DMSO stocks.

-

Promiscuity: The cationic nature at physiological pH can lead to non-specific binding (NSB) to plasticware or assay reagents.

-

Interference: Some amidinourea derivatives can act as aggregators, causing false positives in enzymatic assays.

Phase I: Library Preparation & Management

Successful HTS begins with the integrity of the compound source. Amidinoureas require specific handling to prevent precipitation during the transfer from storage to assay plates.

Protocol A: Library Formatting and QC

Objective: Prepare assay-ready plates (ARPs) while mitigating solubility issues.

-

Dissolution: Dissolve solid compounds in 100% anhydrous DMSO to a master concentration of 10 mM.

-

Critical Step: Sonicate for 15 minutes at 25°C. Visual inspection is insufficient; use nephelometry if available to detect micro-precipitates.

-

-

Storage: Store master plates at -20°C in low-humidity/nitrogen-purged environments to prevent water uptake (amidinoureas are hygroscopic).

-

Acoustic Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) for nanoliter transfers.

-

Why? Traditional tip-based transfer can cause compound adsorption to the pipette tips (cationic binding). Acoustic energy transfers pure droplets without contact.

-

-

Intermediate Dilution (The "Crash" Test):

-

Do not dispense 10 mM stock directly into the aqueous assay buffer if the final concentration > 10 µM.

-

Protocol: Predilute compounds into a "intermediate plate" containing 10% DMSO/Buffer, centrifuge at 1000 x g for 1 min, then transfer to the assay plate. This filters out immediate aggregates.

-

Phase II: Assay Development (FRET-Protease Model)

This protocol uses a FRET (Förster Resonance Energy Transfer) assay to screen for inhibitors of a cysteine protease (e.g., Falcipain-2 or Cathepsin), a common target for amidinourea libraries [1].

Mechanism of Action

Amidinoureas often act as transition-state mimetics, forming reversible covalent bonds with the active site cysteine thiolate.

Diagram 1: FRET Assay Principle

The following diagram illustrates the kinetic competition between the FRET substrate and the amidinourea inhibitor.

Caption: Kinetic competition in FRET assay. Amidinoureas compete with the fluorogenic substrate for the active site.

Protocol B: Enzymatic Screen Workflow

Reagents:

-

Buffer: 50 mM Sodium Acetate, pH 5.5, 5 mM DTT, 1 mM EDTA, 0.01% Triton X-100.

-

Note: Triton X-100 is mandatory to prevent amidinourea aggregation-based inhibition (promiscuous inhibition).

-

-

Substrate: Z-Phe-Arg-AMC (fluorogenic) or DABCYL/EDANS peptide (FRET).

Step-by-Step Procedure:

-

Dispense Compounds: Transfer 20 nL of library compounds (10 mM DMSO) into 1536-well black low-volume plates.

-

Add Enzyme: Dispense 3 µL of Enzyme solution (2 nM final) using a non-contact dispenser (e.g., Multidrop Combi).

-

Incubation 1: Incubate for 15 minutes at RT. This allows the amidinourea to equilibrate with the active site.

-

-

Add Substrate: Dispense 3 µL of Substrate solution (at

concentration). -

Detection: Measure fluorescence immediately (Kinetic Mode) or after 60 mins (Endpoint Mode).

-

Excitation/Emission: 355 nm / 460 nm (for AMC).

-

-

Controls:

-

High Control (HC): DMSO + Enzyme + Substrate (0% Inhibition).

-

Low Control (LC): DMSO + Buffer + Substrate (100% Inhibition).

-

Phase III: Data Analysis & Hit Validation

Statistical Validation (Z-Factor)

Before processing the library, calculate the Z-factor [2] using the controls on each plate.

-

Requirement:

is required for a reliable screen. If

Diagram 2: Screening Triage Workflow

The following decision tree outlines the logic for filtering hits and removing false positives (PAINS).

Caption: Triage workflow. Critical step: Counter screen with detergent to identify non-specific aggregators.

Hit Validation Criteria

-

Dose-Response Shape: Valid amidinoureas should show sigmoidal curves with a Hill slope near 1.0. Steep slopes (>2.0) indicate aggregation or precipitation.

-

Fluorescence Interference: Amidinoureas can sometimes fluoresce in the blue region. Run a "compound only" control (no enzyme) to check for auto-fluorescence.

-

Detergent Sensitivity: Re-run the IC50 with 0.01% and 0.1% Triton X-100. If the IC50 shifts significantly (>3-fold) with higher detergent, the compound is likely an aggregator (False Positive) [3].

Summary of Key Parameters

| Parameter | Specification | Rationale |

| Plate Format | 1536-well Black Solid | Minimizes reagent cost; black reduces background noise. |

| Solvent | 100% DMSO | Amidinoureas are stable in DMSO; avoid aqueous storage. |

| Detergent | 0.01% Triton X-100 | Critical to prevent colloidal aggregation of the scaffold. |

| Z-Factor Threshold | > 0.5 | Ensures separation between signal and background noise. |

| Hit Cutoff | > 50% Inhibition | Standard threshold for single-point primary screens. |

References

-

Amidinoureas as Protease Inhibitors

-

Z-Factor Definition

- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

-

Aggregation & False Positives

- Feng, B. Y., et al. (2007). "A high-throughput screen for aggregation-based inhibition in a large compound library.

-

Amidinourea Scaffold Utility

- Hearn, B. R., et al. (2009). "Salvage of the Amidinourea Scaffold for the Inhibition of Falcipain-2." Journal of Medicinal Chemistry.

Sources

Using amidinourea sulfate in protein stabilization assays

Abstract

This Application Note details the use of Amidinourea Sulfate (AUS) —also known as Guanylurea Sulfate—as a specialized excipient for protein stabilization. While less ubiquitous than Arginine or Trehalose, AUS represents a "Chaotrope-Kosmotrope Hybrid" system. It combines the aggregation-suppressing properties of the amidinourea cation (structurally similar to guanidinium but milder) with the conformational stabilizing effects of the sulfate anion. This guide provides the theoretical framework, preparation protocols, and validation assays required to deploy AUS in formulations for difficult-to-stabilize proteins, particularly those prone to aggregation during thermal or physical stress.

Scientific Foundation: The "Dual-Action" Mechanism

To use AUS effectively, one must understand its distinct physicochemical behavior compared to standard stabilizers.

The Chaotrope-Kosmotrope Balance

Protein stability is often a trade-off between solubility and conformational rigidity.

-

The Cation (Amidinourea/Guanylurea): Structurally a hybrid of guanidine and urea. Like Arginine, the amidinourea cation is a weak chaotrope. It interacts with exposed hydrophobic patches and charged residues on the protein surface, suppressing non-specific protein-protein interactions (aggregation). Unlike Guanidine HCl, it does not induce denaturation at moderate concentrations.

-

The Anion (Sulfate): A strong kosmotrope (structure-maker) in the Hofmeister series. It is preferentially excluded from the protein backbone, increasing the surface tension of water around the protein and thermodynamically forcing the protein into its most compact (native) state.

The Synergistic Effect: In AUS, the cation prevents the protein from clumping (aggregation), while the anion prevents the protein from unfolding (denaturation). This makes AUS a candidate for "Goldilocks" stabilization where neither pure chaotropes (Urea) nor pure kosmotropes (Ammonium Sulfate) are effective.

Mechanism Diagram

Figure 1: The dual mechanism of Amidinourea Sulfate. The sulfate anion stabilizes the native state via preferential exclusion, while the amidinourea cation interacts with unfolding intermediates to block aggregation.

Experimental Protocols

Preparation of Amidinourea Sulfate Stock Solution

Note: AUS has lower solubility than Guanidine HCl. Proper dissolution is critical.

Reagents:

-

Amidinourea Sulfate (High Purity, >98%).

-

Milli-Q Water (18.2 MΩ).

-

0.22 µm PES Filter.

Procedure:

-

Calculation: Calculate the mass required for a 500 mM stock solution. (MW ≈ 202.19 g/mol for the salt).

-

Example: To make 50 mL, weigh ~5.05 g of AUS.

-

-

Dissolution: Add AUS to 40 mL of Milli-Q water.

-

Critical Step: AUS dissolves endothermically. Warm the solution gently to 30°C–35°C to speed up dissolution. Do not exceed 40°C to avoid hydrolysis.

-

-

pH Adjustment: The native pH of AUS solution is slightly acidic. Adjust to pH 7.0 (or your target buffer pH) using small aliquots of NaOH.

-

Caution: Do not use phosphate buffers if high concentrations of AUS are used, as precipitation may occur. Citrate or Histidine buffers are recommended.

-

-

Volume Adjustment: Bring to final volume (50 mL) with water.

-

Filtration: Filter sterilize through a 0.22 µm PES membrane. Store at 4°C.

Assay 1: Thermal Shift Assay (DSF/TSA)

Objective: Determine if AUS increases the melting temperature (

Workflow:

-

Plate Setup: Prepare a 96-well qPCR plate.

-

Conditions: Test AUS concentrations: 0 mM (Control), 50 mM, 100 mM, 250 mM, 500 mM.

-

Reaction Mix (25 µL per well):

-

Protein: 0.1 – 0.5 mg/mL final.

-

Dye: SYPRO Orange (5x final).

-

Buffer: 20 mM Histidine pH 6.0 (or optimized buffer).

-

AUS: Variable concentration.

-

-

Run: Ramp temperature from 20°C to 95°C at 1°C/min.

-

Analysis: Plot Fluorescence vs. Temperature. Calculate the derivative (

) to find

Data Interpretation Table:

| Outcome | AUS Effect | Interpretation |

| Stabilizing | AUS effectively stabilizes the folded state (Sulfate dominant). | |

| Neutral | Conformational stability is unchanged, but check aggregation (see Assay 2). | |

| Destabilizing | The Amidinourea cation is acting as a denaturant. Reduce concentration. |

Assay 2: Aggregation Suppression (Agitation Stress)

Objective: Assess if AUS prevents physical degradation/precipitation.

Workflow:

-

Sample Prep: Prepare protein samples (1 mg/mL) in buffer +/- 250 mM AUS.

-

Stress Induction: Place vials on an orbital shaker (600 rpm) at room temperature for 24–48 hours.

-

Readout:

-

Visual: Check for turbidity/precipitate.

-

Quantitative: Measure Absorbance at 340 nm (turbidity index) or perform Size Exclusion Chromatography (SEC).

-

Decision Logic for Stabilizer Selection

Use this workflow to decide when to deploy AUS versus conventional excipients.

Figure 2: Selection logic for Amidinourea Sulfate. AUS is the preferred candidate when Arginine (a standard aggregation suppressor) causes structural destabilization or Tm reduction.

Troubleshooting & Optimization

| Problem | Possible Cause | Solution |

| Precipitation upon AUS addition | "Salting Out" effect | The sulfate concentration is too high for this specific protein. Reduce AUS to <100 mM. |

| pH Shift | AUS is a salt of a weak base | Ensure the buffer capacity is sufficient (e.g., 50 mM Histidine) or re-adjust pH after AUS addition. |

| Interference with Assays | Cation binding | AUS may interfere with Bradford assays (Coomassie binding). Use BCA or UV280 for concentration measurements. |

References

-

Das, U., et al. (2007). "Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key." PLOS ONE. Link(Establishes the mechanism of cationic aggregation suppressors).

-

Green, A.A., & Hughes, W.L. (1955). "Protein Fractionation on the Basis of Solubility in Aqueous Solutions of Salts and Organic Solvents." Methods in Enzymology. Link(Foundational text on Sulfate/Hofmeister stabilization).

-

Arakawa, T., et al. (2007). "Protein–Solvent Interactions in Pharmaceutical Formulations." Pharmaceutical Research. Link(Review of chaotrope/kosmotrope balance in formulation).

-

Scheurer, M., et al. (2012). "Guanylurea: A recalcitrant transformation product of metformin." Environmental Science & Technology.[1] Link(Provides physicochemical data on the Guanylurea cation).

Sources

Application Note: Mechanistic Profiling and Cytotoxicity Assessment of Amidinourea Derivatives in Cancer Cell Lines

Introduction & Therapeutic Rationale

Amidinourea derivatives (guanylureas) represent a versatile class of pharmacophores in oncology.[1] While historically recognized for antidiabetic and antimicrobial properties, their application in cancer research has surged due to their ability to act as bidentate ligands for transition metals (Cu(II), Ni(II), Pt(II)) and as DNA groove binders .

Unlike standard alkylating agents, amidinourea complexes often exhibit a "dual-action" mechanism:

-

The Ligand Scaffold: The amidinourea moiety facilitates specific non-covalent DNA interactions (minor groove binding) via hydrogen bonding, stabilizing the complex at the target site.

-

The Metal Center: When coordinated with metals like Copper(II), the complex catalyzes the generation of Reactive Oxygen Species (ROS) via Fenton-like reactions, leading to oxidative DNA strand scission and subsequent apoptosis.

This guide provides a rigorous, self-validating workflow for evaluating these compounds, moving from solubility optimization to mechanistic validation via flow cytometry.

Mechanism of Action (MOA)

The anticancer potency of amidinourea derivatives typically follows a pathway dependent on intracellular accumulation and nuclear targeting.

Signaling Pathway & Cellular Fate

The following diagram illustrates the critical path from cellular entry to apoptotic execution.

Figure 1: Proposed mechanism of action for Copper(II)-Amidinourea complexes involving dual DNA targeting and oxidative stress induction.

Experimental Protocols

Protocol A: Compound Preparation & Stability Check

Rationale: Amidinourea complexes can be hydrolytically unstable or prone to precipitation in aqueous media.

-

Stock Solution: Dissolve the lyophilized derivative in sterile DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .

-

Critical: Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

-

-

Working Solution: Dilute the stock into complete culture media immediately prior to use.

-

Constraint: Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent cytotoxicity.

-

-

Stability Validation: Measure the UV-Vis spectrum of the compound in media at T=0 and T=24h. A shift in

> 5nm indicates ligand dissociation or degradation.

Protocol B: Cytotoxicity Screening (MTT Assay)

Standard: Adapted from Ganot et al. (2013) and NCI protocols.

Materials:

-

Cell Lines: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment: Add serial dilutions of the amidinourea derivative (e.g., 0.1, 1, 5, 10, 50, 100 µM).

-

Control 1: Vehicle Control (0.5% DMSO).

-

Control 2: Positive Control (Cisplatin or Doxorubicin).

-

Blank: Media only (no cells).

-

-

Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

-

Labeling: Add 20 µL MTT reagent per well. Incubate for 3-4 hours until purple formazan crystals form.

-

Solubilization: Carefully aspirate media. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

Expert Insight - The "Edge Effect": Avoid using the outer perimeter wells of the 96-well plate for data points, as evaporation rates differ there. Fill these wells with PBS or media only.

Data Analysis:

Calculate % Viability:

Protocol C: Mechanistic Validation (Annexin V/PI Apoptosis Assay)

Rationale: To distinguish between necrosis (toxicity) and apoptosis (programmed cell death), which is the desired pathway for chemotherapeutics.

Workflow:

-

Harvest: Treat

cells in 6-well plates with the IC50 concentration of the amidinourea derivative for 24h. -

Wash: Collect cells (including floating cells) and wash 2x with cold PBS.

-

Stain: Resuspend in 100 µL 1X Annexin-binding buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

-

Incubate: 15 minutes at RT in the dark.

-

Analyze: Add 400 µL buffer and analyze by flow cytometry within 1 hour.

Gating Strategy:

-

Q1 (Annexin- / PI+): Necrotic cells (undesirable).

-

Q2 (Annexin+ / PI+): Late Apoptosis.

-

Q3 (Annexin- / PI-): Viable cells.

-

Q4 (Annexin+ / PI-): Early Apoptosis (Target population).

Data Presentation & Interpretation

Comparative Cytotoxicity (Hypothetical Data Structure)

When reporting your results, summarize the IC50 values against standard chemotherapeutics to demonstrate potency.

| Compound ID | Metal Center | MCF-7 IC50 (µM) | HeLa IC50 (µM) | HepG2 IC50 (µM) | Toxicity (Normal Fibroblasts) |

| AU-Ligand | None | > 100 | 85.4 ± 3.2 | > 100 | Non-toxic |

| Cu-AU-1 | Copper(II) | 4.2 ± 0.5 | 6.1 ± 0.8 | 12.3 ± 1.1 | Low |

| Ni-AU-1 | Nickel(II) | 15.6 ± 2.1 | 18.2 ± 1.5 | 22.4 ± 2.0 | Moderate |

| Cisplatin | Platinum(II) | 5.8 ± 0.6 | 3.2 ± 0.4 | 4.5 ± 0.3 | High |

Table 1: Representative IC50 values. Note the significant potency increase upon Copper(II) coordination compared to the free ligand.[2]

Experimental Workflow Logic

The following diagram details the decision matrix for validating a "Hit" compound.

Figure 2: Decision matrix for the evaluation of amidinourea derivatives.

References

-

Ganot, N., et al. (2013).[3] Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.[3][4][5] Journal of Visualized Experiments (JoVE).

-

Zhong, Y., et al. (2019). Synthesis, Biological Evaluation and Mode of Action Studies of Novel Amidinourea Inhibitors.[6][7] National Institutes of Health (PubMed).

-

Saeed, S., et al. (2010).[8] Synthesis and biological evaluation of amidine, guanidine, and thiourea derivatives. Bioorganic & Medicinal Chemistry Letters.

-

Rizzolio, F., et al. (2021). The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells. International Journal of Molecular Sciences.

-

Abcam Protocols. MTT Assay Protocol for Cell Viability and Proliferation.

Sources

- 1. Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]